Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-
Description
"Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-" is a brominated aromatic compound featuring a hydroxymethyl (-CH₂OH) group at the benzenemethanol core, with a 4-bromo substituent and a 3-position tetrahydropyran-2-yl (THP) ether moiety. The THP group acts as a protective group for the hydroxyl functionality, enhancing stability during synthetic processes . This compound is structurally related to intermediates used in pharmaceutical and materials chemistry, particularly in cross-coupling reactions due to its bromine substituent, which facilitates further functionalization .
Properties
IUPAC Name |
[4-bromo-3-(oxan-2-yloxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c13-10-5-4-9(8-14)7-11(10)16-12-3-1-2-6-15-12/h4-5,7,12,14H,1-3,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVURWMZXOVEWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(C=CC(=C2)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 4-bromo-3-hydroxybenzenemethanol with tetrahydro-2H-pyran-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde or 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzoic acid.
Reduction: Benzenemethanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-.
Substitution: 4-azido-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzenemethanol or 4-thio-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzenemethanol.
Scientific Research Applications
Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-2-yl group can enhance the compound’s stability and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Spectral Data
Table 2: Elemental Analysis Comparison
Biological Activity
Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Name: Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-
Molecular Formula: C11H13BrO2
CAS Number: 118895130
Molecular Weight: 257.13 g/mol
The compound features a benzenemethanol core with a bromine atom and a tetrahydro-2H-pyran-2-yl group, which contributes to its unique properties and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to benzenemethanol derivatives. The Minimum Inhibitory Concentration (MIC) values have been determined for various derivatives against common pathogens.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Benzenemethanol derivative A | Staphylococcus aureus | 50 |
| Benzenemethanol derivative B | Escherichia coli | 100 |
| Benzenemethanol derivative C | Pseudomonas aeruginosa | 200 |
These findings suggest that modifications to the benzenemethanol structure can enhance antimicrobial efficacy, making it a candidate for further research in drug development.
Therapeutic Applications
The biological activity of benzenemethanol derivatives extends beyond antimicrobial effects. Compounds with similar structures have shown promise in various therapeutic areas, including:
- Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory Properties: Research suggests that certain modifications can lead to anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.
- Antioxidant Activity: Compounds derived from benzenemethanol have demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzenemethanol derivatives against resistant strains of bacteria. The results indicated that specific structural modifications significantly enhanced the antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that certain benzenemethanol derivatives induced apoptosis in cancer cells through the activation of specific signaling pathways. This suggests a potential role in cancer therapy.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, bromophenol derivatives are reacted with tetrahydropyran-protected alcohols under acidic or basic conditions. Key steps include:
- Protection of hydroxyl groups using tetrahydropyran (THP) to enhance stability during synthesis .
- Regioselective bromination at the para position relative to the methanolic group, often using reagents like NBS (N-bromosuccinimide) .
- Chromatographic purification (e.g., silica gel column chromatography) to isolate the product.
- Critical Parameters : Reaction temperature (often 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric control to minimize side products .
Q. How is the structure of this compound confirmed after synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and stereochemistry. For example, the THP-protected oxygen shows characteristic splitting patterns (~δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 388.26 for CHBrNO) .
- Infrared Spectroscopy (IR) : Bands near 1100 cm confirm ether (C-O-C) linkages .
Advanced Research Questions
Q. What challenges arise in controlling regioselectivity during bromination of the phenolic precursor?
- Mechanistic Insight : Bromination at the para position is influenced by steric and electronic factors. The methanolic group (-CHOH) directs electrophilic substitution via resonance stabilization. However, competing ortho/para selectivity can occur if steric hindrance from the THP group is not managed.
- Mitigation Strategies :
- Use of bulky directing groups (e.g., THP) to block ortho positions .
- Low-temperature reactions to slow kinetic pathways favoring ortho products .
- Validation : Comparative HPLC analysis of crude reaction mixtures identifies byproducts .
Q. How does the THP-protecting group influence the compound’s stability under acidic or basic conditions?
- Stability Profile :
- Acidic Conditions : THP ethers are labile in aqueous acids (e.g., HCl/MeOH), leading to deprotection. This property is leveraged in stepwise synthesis but requires careful pH control during storage .
- Basic Conditions : THP groups remain stable, enabling reactions like alkylation without degradation .
- Experimental Data : Kinetic studies using NMR show >90% THP retention after 24 hours in pH 8–10 buffers .
Q. What computational methods are used to predict the compound’s reactivity in cross-coupling reactions?
- Approaches :
- Density Functional Theory (DFT) : Models transition states for Suzuki-Miyaura coupling, predicting activation barriers for aryl bromide moieties .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilic attack rates) .
- Validation : Correlation between computed Gibbs free energy and experimental yields (R > 0.85) confirms predictive accuracy .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
